4-(Azetidin-3-yl)benzoic acid chemical structure and properties
4-(Azetidin-3-yl)benzoic acid chemical structure and properties
This technical guide details the structural characteristics, physicochemical properties, and synthetic pathways of 4-(Azetidin-3-yl)benzoic acid , a high-value scaffold in modern medicinal chemistry.
Chemical Identity & Core Properties
| Property | Data |
| IUPAC Name | 4-(Azetidin-3-yl)benzoic acid |
| CAS Number | 2416236-72-9 (HCl salt), 1258648-74-6 (Free base) |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | OC(=O)c1ccc(cc1)C2CNC2 |
| pKa (Calc.) | Acid: ~4.1 (COOH) |
| LogP (Calc.) | ~0.8 (Zwitterionic form reduces effective lipophilicity) |
| Physical State | White to off-white crystalline solid (typically as HCl salt) |
Introduction: The Strategic Value of the Azetidine Scaffold
In the optimization of lead compounds, 4-(Azetidin-3-yl)benzoic acid serves as a critical bioisostere. It is frequently employed to replace 4-phenylpiperidine or 4-phenylcyclohexane moieties.
Why this structure matters:
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Lipophilicity Modulation: The azetidine ring lowers cLogP compared to piperidine (-CH₂- removal) and significantly compared to cyclohexane, improving water solubility and reducing non-specific binding.
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Vector Reorientation: The C3-substituted azetidine introduces a unique bond vector. Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation (butterfly shape) with a low barrier to inversion, allowing the phenyl group to adopt orientations that can capture novel binding pocket interactions.
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Fsp³ Character: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success rates. This scaffold introduces rigidity and three-dimensionality without excessive molecular weight bloat.
Structural Analysis & Conformation
The azetidine ring is not planar. It undergoes a "puckering" motion to relieve torsional strain between vicinal hydrogens.
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Pucker Angle: Approximately 30°–35°.
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Substituent Preference: The bulky 4-carboxyphenyl group prefers the pseudo-equatorial position to minimize 1,2-non-bonded interactions, though the low inversion barrier (~1.3 kcal/mol) allows for induced fitting within a protein active site.
Synthetic Methodologies
The synthesis of C3-arylated azetidines is non-trivial due to the strain of the four-membered ring. The most robust route for research-scale production is Nickel/Palladium-catalyzed Cross-Coupling .
Protocol A: Negishi/Suzuki Cross-Coupling (Recommended)
This approach avoids the harsh conditions of ring closure on pre-functionalized chains, which often leads to polymerization.
Reagents:
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Starting Material: tert-Butyl 3-iodoazetidine-1-carboxylate (commercially available, stable).
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Coupling Partner: 4-(Methoxycarbonyl)phenylboronic acid (Suzuki) or 4-Carboxyphenylzinc bromide (Negishi).
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Catalyst: NiCl₂(glyme) / di-tert-butylbipyridyl (dtbbpy) or Pd(dppf)Cl₂.
Step-by-Step Workflow:
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Activation: Under inert atmosphere (N₂), dissolve tert-butyl 3-iodoazetidine-1-carboxylate in anhydrous DMA/THF.
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Catalytic Cycle: Add the Nickel precatalyst (5 mol%) and ligand.
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Coupling: Introduce the aryl zinc reagent (Negishi) or Aryl boronic acid + Base (Suzuki). Heat to 60–80°C for 12 hours.
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Note: Nickel catalysis is often superior for sp³-sp² coupling to avoid β-hydride elimination common with Palladium.
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Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to unmask the carboxylic acid.
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Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.
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Isolation: Precipitate as the Hydrochloride salt to ensure stability.
Figure 1: Synthetic workflow for C3-arylation of azetidine via cross-coupling.
Reactivity & Derivatization Guide
The molecule contains two orthogonal reactive handles: the secondary amine (azetidine) and the carboxylic acid .
A. Amine Derivatization (N-Functionalization)
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Reductive Amination: Reacts readily with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride).
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Caution: The strained ring is sensitive to strong Lewis acids; keep pH > 4 during workup.
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Urea/Amide Formation: Standard coupling (HATU/DIPEA) works well. The nucleophilicity of the azetidine nitrogen is slightly lower than pyrrolidine due to s-character (more sp²-like geometry due to strain), but it remains reactive.
B. Acid Derivatization
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Esterification: Fischer esterification (MeOH/H₂SO₄) is effective.
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Amide Coupling: Can be coupled to amines to extend the scaffold.
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Strategy: If modifying the acid, protect the azetidine nitrogen (Boc/Fmoc) first to prevent self-polymerization.
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Applications in Drug Design (Bioisosterism)
This scaffold is a classic "linker" optimizer.
Comparison Table: Azetidine vs. Common Linkers
| Linker Scaffold | Conformational Flexibility | Lipophilicity (LogP) | Metabolic Risk |
| 4-Phenylpiperidine | High (Chair flip) | High | CYP450 Oxidation |
| 4-Phenylpiperazine | Moderate | Moderate | Reactive Metabolites |
| 3-Phenylazetidine | Restricted (Pucker) | Low | Low (Stable Ring) |
Decision Logic for Medicinal Chemists: If a lead compound containing a piperidine linker shows high clearance or poor solubility , replacing the piperidine with azetidine (contracting the ring) often resolves these issues while maintaining the distance between the pharmacophores.
Figure 2: Decision tree for applying the azetidine scaffold in lead optimization.
Safety & Handling
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Hazards: As a zwitterionic amino acid analog, the free base is likely non-volatile but may be an irritant. The HCl salt is corrosive to eyes/mucous membranes.
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Stability: The azetidine ring is kinetically stable but thermodynamically strained (~26 kcal/mol strain energy). Avoid exposure to strong nucleophiles at high temperatures, which can trigger ring-opening polymerization.
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Storage: Store the HCl salt at -20°C under dessication. It is hygroscopic.
References
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Synthesis of 3-Arylazetidines: Organic Letters, "Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Zinc Reagents."
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Azetidine Properties: Journal of Medicinal Chemistry, "Azetidines as Bioisosteres of Piperidines in Drug Discovery."
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CAS Registry Data: NIH PubChem, Compound Summary for Azetidine Derivatives.
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Commercial Availability: Sigma-Aldrich Product Data, "4-(Azetidin-3-yl)benzoic acid hydrochloride."
